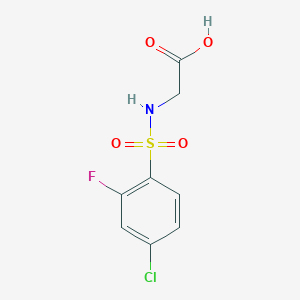

2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

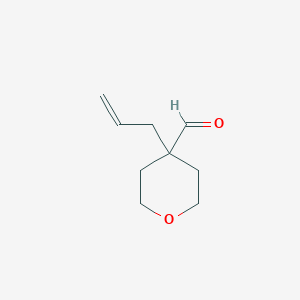

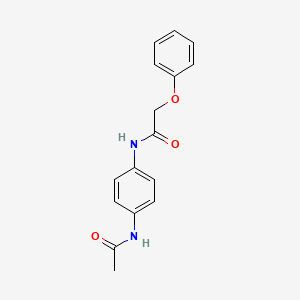

“2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid” is a chemical compound with the molecular formula C14H11ClFNO4S . It is used in proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes . Another study reported the synthesis of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), in a methanolic medium .Molecular Structure Analysis

The molecular structure of “2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid” consists of a sulfonylamino group attached to a 4-chloro-2-fluorophenyl group and an acetic acid group . The molecular weight of this compound is 343.76 .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid” are not available, similar compounds have been studied. For instance, Schiff base ligands, which are derived from the condensation reaction of aldehydes and primary amines, are known to coordinate to metal atoms in different ways under different reaction conditions .科学的研究の応用

Synthesis and Chemical Properties

Research has shown that compounds related to "2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid" play a significant role in chemical syntheses, especially in the creation of fluorinated compounds which are of great interest due to their unique reactivity and potential pharmaceutical applications. For instance, Pennington, Resnati, and Desmarteau (1992) described the selective para fluorination of estratrien-3-ols using N-fluorobis[(trifluoromethyl)sulfonyl]imide, highlighting the utility of fluorine introduction in organic synthesis (Pennington et al., 1992). Additionally, the synthesis and application of a crystalline, shelf-stable reagent for the production of sulfur(VI) fluorides, as discussed by Zhou et al. (2018), further demonstrate the chemical versatility and importance of fluoro-sulfonyl compounds in modern synthetic chemistry (Zhou et al., 2018).

Application in Carbohydrate Chemistry

The development of protective groups in carbohydrate chemistry is crucial for the selective synthesis of complex oligosaccharides. Spjut, Qian, and Elofsson (2010) introduced the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups, showcasing the importance of fluoro-sulfonyl compounds in the synthesis of glycosides (Spjut et al., 2010). This work underscores the role of fluoro-sulfonyl groups in enhancing the efficiency of synthetic protocols for carbohydrates, a fundamental component of many biological molecules.

Material Science and Photographic Applications

In material science, fluoro-sulfonyl compounds have been investigated for their potential in creating high-performance materials. For example, Bae, Miyatake, and Watanabe (2009) studied sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications. Their research indicates the potential of these materials in developing membranes with high proton conductivity, demonstrating the application of fluoro-sulfonyl compounds in energy technologies (Bae et al., 2009).

将来の方向性

特性

IUPAC Name |

2-[(4-chloro-2-fluorophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO4S/c9-5-1-2-7(6(10)3-5)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBGHPCXQDGQPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2939152.png)

![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)

![3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2939161.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2939165.png)

![2-{7-Azabicyclo[2.2.1]heptan-7-yl}-1,3-benzoxazole](/img/structure/B2939168.png)